

A Technical Guide to the Role of Cytosine Methylation in Gene Expression Regulation

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Compound of Interest		
Compound Name:	2-O-Methylcytosine	
Cat. No.:	B1207896	Get Quote

Note on Terminology: The query specified "**2-O-Methylcytosine**." This modification typically refers to the 2'-hydroxyl group of the ribose sugar in RNA (2'-O-methylation) and is not the primary mechanism for DNA-based gene expression regulation. This guide will focus on the well-established role of 5-methylcytosine (5mC) and its derivatives, which are central to epigenetic control in mammalian genomes. This focus is chosen to align with the advanced, technical requirements of the request and to provide relevant information for researchers in gene regulation and drug development.

Introduction: The Epigenetic Alphabet of Cytosine

In the mammalian genome, the covalent addition of a methyl group to the fifth carbon of the cytosine pyrimidine ring, creating 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation. This modification, without altering the primary DNA sequence, provides a dynamic layer of regulatory information that is critical for processes such as X-chromosome inactivation, genomic imprinting, and the establishment of tissue-specific gene expression patterns. 5mC is not a static mark; it is the entry point to a cascade of further oxidative modifications, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Together, these five forms of cytosine constitute a complex epigenetic alphabet that fine-tunes the transcriptional landscape of the cell. This guide provides an in-depth overview of the enzymatic machinery, regulatory mechanisms, and experimental methodologies central to understanding the role of these cytosine modifications in gene expression.

The Machinery: Writers, Erasers, and Readers



The establishment, removal, and interpretation of cytosine methylation marks are governed by a coordinated interplay of three classes of proteins.

- Writers (DNA Methyltransferases DNMTs): These enzymes establish and maintain 5mC patterns.
 - DNMT1: The "maintenance" methyltransferase, which preferentially recognizes hemimethylated DNA during replication to faithfully copy methylation patterns to the daughter strand.
 - DNMT3A and DNMT3B: The "de novo" methyltransferases, which establish new methylation patterns during embryonic development and cellular differentiation.
- Erasers (Ten-Eleven Translocation Enzymes and DNA Glycosylases): These enzymes mediate the removal of methylation marks.
 - TET (Ten-Eleven Translocation) Dioxygenases (TET1, TET2, TET3): This family of enzymes initiates active DNA demethylation by iteratively oxidizing 5mC. This process converts 5mC to 5hmC, then to 5fC, and finally to 5caC.
 - Thymine DNA Glycosylase (TDG): This enzyme recognizes and excises the 5fC and 5caC bases, creating an abasic site. The unmodified cytosine is then restored by the Base Excision Repair (BER) pathway.
- Readers (Methyl-CpG Binding Proteins MBPs): These proteins specifically recognize and bind to 5mC, translating the methylation mark into a functional outcome. They typically recruit chromatin-remodeling complexes and histone deacetylases to methylated sites, leading to a condensed, transcriptionally repressive chromatin state.

The Active DNA Demethylation Pathway

Active DNA demethylation is a multi-step enzymatic process crucial for epigenetic reprogramming in development and disease. The pathway begins with the stable 5mC mark and proceeds through a series of oxidative intermediates, ultimately restoring the unmodified cytosine base. This process is primarily mediated by the TET family of enzymes and the BER pathway.







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